N-メチルオメプラゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

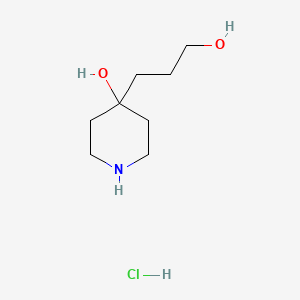

“N-Methyl omeprazole” is a derivative of omeprazole . Omeprazole is a proton pump inhibitor used in the treatment of dyspepsia . It binds to the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) and inhibits its activity and the parietal cell secretion of H+ ions into the gastric lumen . “N-Methyl omeprazole” is considered an impurity of omeprazole .

Molecular Structure Analysis

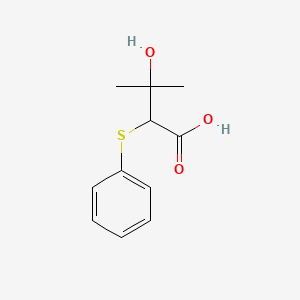

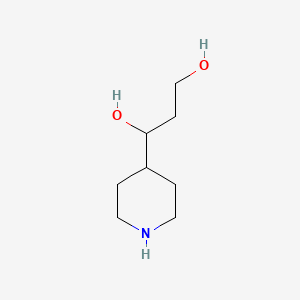

The molecular formula of “N-Methyl omeprazole” is C18H21N3O3S . The average mass is 359.443 Da and the monoisotopic mass is 359.130371 Da .Physical and Chemical Properties Analysis

“N-Methyl omeprazole” has a density of 1.3±0.1 g/cm3, a boiling point of 585.8±60.0 °C at 760 mmHg, and a flash point of 308.1±32.9 °C . It has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . Its ACD/LogP is 1.92 .科学的研究の応用

1. 固体剤形における放出速度論 オメプラゾールの固体剤形からの設計、開発、および放出速度論が調査されてきました . これらの製剤は、pH = 4.5の緩衝液中での耐性と、小腸様環境(pH = 6.8)における崩壊速度について調べられました .

熱分析手法

熱重量分析(TGA)と示差走査熱量測定(DSC)試験を実施して、さまざまな剤形の放出速度論を調べ、賦形剤と活性物質との相互作用に基づいて説明を提供しました .

製薬製剤

TLCとデンシトメトリーを組み合わせて使用し、オメプラゾールとジクロフェナクナトリウムをその潜在的な不純物から分離するためのクロマトグラフィー条件を開発しました . 開発された方法は、オメプラゾールとジクロフェナクナトリウムの定量化のために、良好な直線性範囲を備え、シンプルで経済的で、特異的で、正確で、正確で、感度が高く、堅牢です .

品質管理試験

N-メチルオメプラゾールは、薬剤の放出試験、定性的および定量的分析のための薬剤のメソッド開発、食品および飲料の品質管理試験、およびその他の校正要件など、いくつかの分析アプリケーションで使用できます .

阻害タンパク質

オメプラゾールは、壁細胞における塩酸の活性分泌を阻害することがわかっています . したがって、治療的には、プロトンポンプ阻害薬(PPI)として広く知られている薬剤に属します .

シトクロムP450スーパーファミリー

この遺伝子は、シトクロムP450スーパーファミリーのメンバーをコードしています . オメプラゾールはラセミ体混合物であり、胃壁細胞の酸性環境では、両方のエナンチオマーはアキラルスルフェン酸および/またはスルフェンアミド誘導体に変換され、これらはH + /K + ATPaseと反応して、壁細胞の胃酸分泌能力を阻害します

作用機序

Target of Action

N-Methyl omeprazole, like its parent compound omeprazole, primarily targets the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) , also known as the proton pump . This enzyme is located in the gastric parietal cells and is responsible for the final step in gastric acid secretion .

Mode of Action

N-Methyl omeprazole inhibits the secretion of gastric acid by irreversibly blocking the H+/K+ ATPase enzyme system . This action is independent of the stimulus to acid secretion, whether it be histamine, acetylcholine, or other stimulants . The inhibition of this enzyme effectively reduces the production of gastric acid, leading to a decrease in gastric acidity .

Biochemical Pathways

The primary biochemical pathway affected by N-Methyl omeprazole is the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase enzyme, N-Methyl omeprazole disrupts this pathway, reducing the secretion of gastric acid . This can lead to downstream effects such as the alleviation of symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Pharmacokinetics

The pharmacokinetics of N-Methyl omeprazole would be expected to be similar to that of omeprazole. Omeprazole is rapidly absorbed following oral administration, with peak plasma concentrations reached within 0.5 hours . It has a volume of distribution of 0.3 litres/kg, corresponding to the volume of extracellular water . Despite its long duration of antisecretory action, omeprazole is rapidly eliminated from plasma . The pharmacokinetics of omeprazole can significantly depend on the CYP2C19 genotype .

Result of Action

The primary result of N-Methyl omeprazole’s action is a reduction in gastric acid secretion . This can lead to the alleviation of symptoms associated with conditions like GERD and peptic ulcers . Additionally, by reducing gastric acidity, N-Methyl omeprazole can promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of N-Methyl omeprazole can be influenced by the pH of the environment . For instance, local anesthetics, which are protonated in an acidic environment, are inactive . Therefore, the effectiveness of N-Methyl omeprazole may be influenced by the pH of the stomach. Additionally, the compound’s action, efficacy, and stability could potentially be influenced by other environmental factors, although specific studies on N-Methyl omeprazole are needed to confirm this.

Safety and Hazards

生化学分析

Biochemical Properties

N-Methyl omeprazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the proton pump in gastric parietal cells . The nature of these interactions is primarily inhibitory, leading to a decrease in gastric acid secretion .

Cellular Effects

N-Methyl omeprazole has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the H+/K+ ATPase enzyme system (the proton pump) in the gastric parietal cell, thereby suppressing gastric acid secretion .

Molecular Mechanism

The mechanism of action of N-Methyl omeprazole is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It is activated in the acidic environment of the parietal cell canaliculus, where it inhibits the H+/K+ ATPase enzyme system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl omeprazole change over time. It has been observed to have a high degree of stability, with minimal degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of gastric acid secretion .

Dosage Effects in Animal Models

The effects of N-Methyl omeprazole vary with different dosages in animal models. At therapeutic doses, it effectively inhibits gastric acid secretion, while at high doses, it may cause adverse effects such as hypergastrinemia .

Metabolic Pathways

N-Methyl omeprazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which play a role in its metabolic activation

Transport and Distribution

N-Methyl omeprazole is transported and distributed within cells and tissuesIts accumulation in the acidic environment of the gastric parietal cell canaliculus is a key factor in its mechanism of action .

Subcellular Localization

The subcellular localization of N-Methyl omeprazole is primarily in the gastric parietal cell canaliculus, where it exerts its inhibitory effect on the proton pump

特性

| { "Design of the Synthesis Pathway": "The synthesis of N-Methyl omeprazole can be achieved through a multistep process starting from commercially available starting materials.", "Starting Materials": [ "Omeprazole", "Methyl iodide", "Sodium hydride", "Dimethylformamide (DMF)", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "First, omeprazole is reacted with sodium hydride in DMF to form the sodium salt of omeprazole.", "Next, the sodium salt of omeprazole is reacted with methyl iodide to form N-Methyl omeprazole.", "The resulting product is then purified through recrystallization from methanol.", "Finally, the product is treated with hydrochloric acid to obtain N-Methyl omeprazole hydrochloride salt." ] } | |

CAS番号 |

89352-76-1 |

分子式 |

C36H42N6O6S2 |

分子量 |

718.9 g/mol |

IUPAC名 |

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |

InChI |

InChI=1S/2C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3;1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h2*6-9H,10H2,1-5H3 |

InChIキー |

GLKMBUOPNWZBCK-UHFFFAOYSA-N |

SMILES |

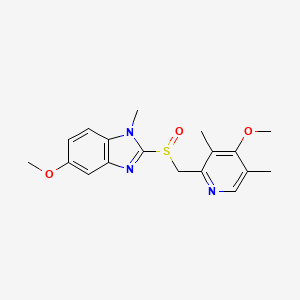

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |

正規SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |

同義語 |

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; (±)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]s |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)

![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)

![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B580287.png)